4'-Bromo-3-iodobenzophenone
Overview
Description
4'-Bromo-3-iodobenzophenone is a compound that is structurally related to various bromo- and iodo- substituted aromatic compounds. While the specific compound 4'-Bromo-3-iodobenzophenone is not directly studied in the provided papers, related compounds such as 4-bromobenzophenone and its polymorphs have been investigated for their physical properties, crystal structures, and reactivity .
Synthesis Analysis
The synthesis of related brominated compounds typically involves condensation reactions or palladium-catalyzed coupling reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, o-bromobenzyl alcohol was used as an annulating reagent in a palladium-catalyzed cascade reaction to synthesize polycyclic aromatic hydrocarbons . These methods could potentially be adapted for the synthesis of 4'-Bromo-3-iodobenzophenone.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, and NMR . For example, the crystal structure of 4-bromobenzophenone polymorphs was determined using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds and halogen bonding interactions . These techniques could be applied to determine the molecular structure of 4'-Bromo-3-iodobenzophenone.
Chemical Reactions Analysis
The reactivity of brominated compounds often involves nucleophilic substitution reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines . This suggests that 4'-Bromo-3-iodobenzophenone could potentially participate in similar nucleophilic substitution reactions, given the presence of a bromine atom that could be displaced by a nucleophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds have been extensively studied. For example, the polymorphism of 4-bromobenzophenone was investigated, revealing different melting points and crystal structures for its polymorphs . Additionally, the optical and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, including their HOMO-LUMO energy levels and band gaps . These studies provide a foundation for understanding the properties of 4'-Bromo-3-iodobenzophenone, which may exhibit similar characteristics due to the presence of bromine and iodine substituents.
Scientific Research Applications
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Photoreduction Studies
- Field: Experimental Chemistry
- Application: Benzophenone derivatives are used in photoreduction studies .
- Method: Solutions of benzophenone derivatives are placed in a Rotating Rack Rayonet reactor and irradiated at specific intervals .
- Results: The photoreduction quantum efficiency of different benzophenone derivatives was determined .
-
Organic Light-Emitting Diodes (OLEDs)
- Field: Nanomaterials
- Application: Benzophenone derivatives are used in the molecular design of OLED materials .
- Method: Benzophenone derivatives are synthesized and incorporated into OLED devices .
- Results: Benzophenone-based compounds have shown promising opportunities in advancing OLED technology .
-
Synthesis of Benzophenone Derivatives
properties
IUPAC Name |
(4-bromophenyl)-(3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULLZCOQGRZYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568107 | |
Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-iodobenzophenone | |
CAS RN |
96464-18-5 | |
Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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